2,3,5,6-Tetrahydroindolizin-7(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetrahydro-1H-indolizin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-3-5-9-4-1-2-7(9)6-8/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXRUFOOEKOULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)CCN2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544463 | |
| Record name | 2,3,5,6-Tetrahydroindolizin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74991-97-2 | |
| Record name | 2,3,5,6-Tetrahydroindolizin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Reactivity Profiles of the 2,3,5,6 Tetrahydroindolizin 7 1h One Core
Reactions Involving the Ketone Functionality
The ketone at the C-7 position is a primary site for a variety of chemical transformations, characteristic of carbonyl group reactivity. These reactions are fundamental for the structural elaboration of the indolizinone scaffold.
Standard ketone reactions such as reduction to the corresponding secondary alcohol can be anticipated. This can be achieved using various reducing agents, from complex metal hydrides like sodium borohydride (B1222165) to catalytic hydrogenation. youtube.compearson.com The stereochemical outcome of such reductions is often influenced by the steric hindrance imposed by the bicyclic ring system.
Oxidation of the adjacent methylene (B1212753) group at C-6, alpha to the ketone, can also be a potential reaction pathway, leading to the introduction of further functionality. Furthermore, the ketone can undergo nucleophilic addition reactions with organometallic reagents such as Grignard or organolithium compounds, allowing for the introduction of various alkyl, aryl, or vinyl substituents at the C-7 position. youtube.com The Wolff-Kishner reduction offers a method for the complete deoxygenation of the ketone to a methylene group, providing access to the fully saturated indolizine (B1195054) core. youtube.com
Another important class of reactions involves the enolate chemistry of the ketone. The presence of alpha-protons at the C-6 and C-8 positions allows for the formation of enolates under basic conditions. These enolates can then react with a range of electrophiles, enabling alkylation, acylation, and other carbon-carbon bond-forming reactions at these positions, further diversifying the molecular architecture.
Reactivity at the Bridgehead Nitrogen Atom and Adjacent Positions
The bridgehead nitrogen atom in the 2,3,5,6-tetrahydroindolizin-7(1H)-one system is a tertiary amine, and its reactivity is a key characteristic of this heterocyclic family. While its lone pair is involved in the bicyclic framework, it can still exhibit nucleophilic and basic properties.
Alkylation and acylation reactions at the nitrogen atom are conceivable, leading to the formation of quaternary ammonium (B1175870) salts or amides, respectively. The feasibility and efficiency of these reactions would depend on the steric accessibility of the nitrogen and the electronic nature of the ring system. The formation of N-oxides upon treatment with oxidizing agents is another potential transformation.
The positions adjacent to the nitrogen, particularly the C-5 and C-8a positions, are also influenced by its presence. The nitrogen atom can direct metallation or functionalization at these positions, although the bridgehead nature of C-8a presents significant steric challenges.
Pericyclic and Rearrangement Reactions of the Indolizinone System
Pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state, represent a powerful tool in organic synthesis. unina.itox.ac.ukmsu.edu The this compound system, with its combination of sigma and potential pi bonds (through tautomerism), could in principle participate in such transformations.
Electrocyclic reactions, which involve the formation or cleavage of a ring, could be envisaged under thermal or photochemical conditions, particularly if unsaturation is introduced into the six-membered ring. unina.itmsu.eduethz.ch For instance, the formation of a double bond between C-5 and C-6 would create a conjugated system that could undergo electrocyclic ring closure.
Sigmatropic rearrangements, involving the migration of a sigma bond across a pi system, are another class of pericyclic reactions that could be relevant. unina.itethz.chlibretexts.org The presence of allylic protons in certain derivatives of the tetrahydroindolizinone core could facilitate such rearrangements. Rearrangements like the Cope or Claisen rearrangements, however, would require specific unsaturated precursors. ethz.ch
Tautomeric Equilibria and Their Chemical Implications (e.g., Keto-Enol Systems)
Tautomerism, the interconversion of constitutional isomers, is a significant aspect of the chemistry of this compound. The presence of the ketone functionality allows for the existence of keto-enol tautomers.
The primary tautomeric equilibrium involves the ketone form and its corresponding enol, where a proton is transferred from the alpha-carbon (C-6 or C-8) to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. The enol form, although often the minor component, can be a reactive intermediate in various reactions, such as halogenation or alkylation at the alpha-position.
Acid-Base Properties and Salt Formation
The this compound molecule possesses both basic and weakly acidic sites. The bridgehead nitrogen atom, being a tertiary amine, is the primary basic center. It can be protonated by acids to form the corresponding ammonium salt. libretexts.orglibretexts.org The basicity of this nitrogen is influenced by the steric environment and the electronic effects of the fused ring system.
The protons on the alpha-carbons to the ketone (at C-6 and C-8) exhibit weak acidity and can be removed by a strong base to form an enolate, as mentioned earlier. libretexts.org The pKa values of these protons are crucial for understanding and controlling the regioselectivity of enolate formation and subsequent reactions.
Stereochemical Analysis and Conformational Landscapes of 2,3,5,6 Tetrahydroindolizin 7 1h One Systems
Elucidation of Absolute and Relative Configurations
Advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in assigning the relative configuration of these molecules. ipb.pt Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximity between protons, which helps in deducing the relative orientation of substituents on the bicyclic scaffold. ipb.pt The magnitude of proton-proton coupling constants (J-values) also provides valuable information about the dihedral angles between adjacent protons, further aiding in the assignment of stereochemistry. ipb.ptfrontiersin.org
For the unequivocal determination of the absolute configuration of chiral derivatives of 2,3,5,6-tetrahydroindolizin-7(1H)-one, X-ray crystallography is the gold standard. nih.gov When a single crystal of an enantiomerically pure compound is obtained, its analysis can provide the precise three-dimensional coordinates of each atom. The absolute configuration can often be determined using the Flack parameter, which is refined during the crystallographic analysis. mdpi.comnih.gov In one instance, the absolute configuration of enantiomeric (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives was successfully determined using this method. mdpi.com Additionally, the synthesis from a chiral starting material of known configuration can also establish the absolute stereochemistry of the final product. nih.gov
Table 1: Methods for Stereochemical Configuration Determination
| Technique | Application | Information Yielded | Reference |
| 1D and 2D NMR | Determination of relative configuration | Coupling constants (J-values), Nuclear Overhauser Effect (NOE) correlations | ipb.pt |
| X-ray Crystallography | Determination of absolute and relative configuration | 3D molecular structure, bond lengths, bond angles, Flack parameter for absolute configuration | nih.govmdpi.comnih.gov |
| Chiral Synthesis | Assignment of absolute configuration | Correlation of stereochemistry to a known starting material | nih.gov |
Conformational Analysis of the Bicyclic System
The this compound core consists of a fused five-membered and six-membered ring. The conformational flexibility of this bicyclic system is a key determinant of its properties. The six-membered ring can, in principle, adopt several conformations, such as chair, boat, and twist-boat forms, while the five-membered ring typically exists in envelope or twist conformations. nih.govresearchgate.netresearchgate.net
Experimental validation of these conformational preferences is often achieved through NMR spectroscopy. The analysis of coupling constants and NOE data can provide insights into the predominant conformation in solution. frontiersin.orgnih.gov For instance, in a study of a related indolizidin-2-one amino acid, X-ray analysis revealed that the backbone dihedral angles embedded in the bicyclic system resembled those of a type II' β-turn, highlighting the conformational constraints imposed by the fused rings. nih.gov Similarly, a study on a benzothieno[2,3-f]indolizine derivative showed that the central six-membered ring adopts an envelope conformation. nih.gov
Table 2: Common Conformations of Constituent Rings
| Ring System | Possible Conformations | Methods of Analysis | Reference |
| Six-membered ring | Chair, Boat, Twist-boat, Envelope | NMR Spectroscopy, X-ray Crystallography, Computational Modeling | nih.govresearchgate.netmdpi.com |
| Five-membered ring | Envelope, Twist | NMR Spectroscopy, X-ray Crystallography, Computational Modeling | nih.govresearchgate.netnih.gov |
Chiroptical Properties and Studies on Chirality Induction
Chiral, non-racemic samples of this compound derivatives are optically active, meaning they rotate the plane of polarized light. The measurement of this rotation at a single wavelength is known as specific rotation. More advanced techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measure the differential interaction of left and right circularly polarized light with the chiral molecule over a range of wavelengths. researchgate.netmgcub.ac.inslideshare.net
These chiroptical techniques are highly sensitive to the stereochemistry of the molecule. The sign and magnitude of the Cotton effect in ORD and CD spectra can be correlated with the absolute configuration of the molecule, often aided by empirical rules like the octant rule for ketones. researchgate.net
Modern approaches frequently combine experimental chiroptical spectroscopy with quantum chemical calculations. nih.gov By computationally predicting the CD or Vibrational Circular Dichroism (VCD) spectrum for a given absolute configuration, a direct comparison with the experimental spectrum can provide a confident assignment of the absolute stereochemistry. nih.govyoutube.comnih.gov This combined approach is particularly valuable for conformationally flexible molecules where the observed chiroptical properties are an average over several contributing conformers. nih.gov
Studies on chirality induction focus on synthetic methods that stereoselectively produce one enantiomer of this compound over the other. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool material. nih.govresearchgate.net The development of efficient methods for chirality induction is crucial for the synthesis of enantiomerically pure compounds for various applications. mdpi.comnih.gov
Table 3: Chiroptical Techniques and Their Applications
| Technique | Principle | Application in Stereochemical Analysis | Reference |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Determination of absolute configuration (Cotton effect) | researchgate.netslideshare.net |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Determination of absolute configuration, study of conformational equilibria | researchgate.netmgcub.ac.incas.cz |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | Confirmation of absolute stereochemistry | nih.govyoutube.com |
| Computational Spectroscopy | Theoretical prediction of chiroptical spectra (e.g., DFT) | Assignment of absolute configuration by comparison with experimental data | nih.govnih.gov |
Advanced Analytical and Spectroscopic Characterization for 2,3,5,6 Tetrahydroindolizin 7 1h One Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic compounds. For 2,3,5,6-Tetrahydroindolizin-7(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments is essential for assigning the chemical shifts of all proton and carbon nuclei and confirming the connectivity within the molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment and number of different types of protons and carbons. In a typical ¹H NMR spectrum of this compound, the protons would appear as multiplets in the aliphatic region, with their chemical shifts and coupling patterns dictated by their proximity to the nitrogen atom and the carbonyl group. The bridgehead proton would likely show a complex splitting pattern due to its coupling with multiple neighboring protons.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for assembling the molecular structure. A COSY spectrum reveals proton-proton coupling networks, allowing for the tracing of the connectivity of the protons within the five- and six-membered rings. The HSQC experiment correlates each proton to its directly attached carbon, while the HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the quaternary carbonyl carbon and establishing the connectivity across the nitrogen atom and the bridgehead position.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on structurally similar indolizidinone derivatives and may vary from experimental data.)
| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| 1 | 30-35 | 1.8-2.2 | m |
| 2 | 25-30 | 1.6-2.0 | m |
| 3 | 45-50 | 2.8-3.2 | m |
| 5 | 50-55 | 2.9-3.3 | m |
| 6 | 20-25 | 1.9-2.3 | m |
| 7 | 170-175 | - | - |
| 8a | 60-65 | 3.0-3.5 | m |
Deuterium (B1214612) labeling is a powerful technique used to trace the pathways of chemical reactions and elucidate reaction mechanisms. researchgate.netresearchgate.netnih.gov In the context of the synthesis of this compound, deuterium labeling studies could be designed to understand the formation of the bicyclic ring system. For instance, if the synthesis involves the cyclization of an amino acid derivative, specific positions on the precursor could be labeled with deuterium. By analyzing the position of the deuterium atoms in the final product using NMR spectroscopy or mass spectrometry, the precise bond-forming steps can be determined. This approach is invaluable for distinguishing between different plausible mechanistic pathways. researchgate.net
Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula.
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The fragmentation of this molecular ion would likely proceed through characteristic pathways for cyclic amines and ketones. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, which could lead to the loss of an ethyl radical or other alkyl fragments from the five-membered ring. Cleavage of the bonds adjacent to the carbonyl group is also anticipated. The McLafferty rearrangement, if sterically feasible, could also contribute to the fragmentation pattern.
Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry (Note: These are predicted fragmentation pathways based on general principles of mass spectrometry.)
| m/z Value | Proposed Fragment Structure/Loss |
| M⁺ | Molecular Ion |
| M-28 | Loss of ethylene (B1197577) (C₂H₄) |
| M-29 | Loss of an ethyl radical (•C₂H₅) |
| M-43 | Loss of a propyl radical (•C₃H₇) |
| M-56 | Loss of butene via retro-Diels-Alder type cleavage |
X-ray Crystallography for Definitive Solid-State Structure and Stereochemistry
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. To date, a specific crystal structure for this compound has not been reported in the publicly available literature. However, if a suitable single crystal could be grown, X-ray diffraction analysis would unambiguously confirm the connectivity of the atoms and the conformation of the fused ring system in the solid state. For chiral molecules, this technique can also be used to determine the absolute configuration of the stereocenters.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.netresearchgate.netnih.govspectroscopyonline.commt.com For this compound, the most characteristic absorption in the IR spectrum would be the strong band corresponding to the C=O stretching vibration of the lactam, typically appearing in the range of 1650-1690 cm⁻¹. Other significant absorptions would include the C-N stretching vibration and the various C-H stretching and bending vibrations of the aliphatic rings.
Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netspectroscopyonline.commt.com While the C=O stretch would also be visible in the Raman spectrum, non-polar bonds such as C-C bonds within the rings may show stronger signals. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule.
Table 3: Predicted Vibrational Frequencies for this compound (Note: These are predicted values based on typical functional group frequencies.)
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C-H (alkane) | Stretching | 2850-2960 | 2850-2960 |
| C=O (lactam) | Stretching | 1650-1690 (strong) | 1650-1690 (moderate) |
| C-N | Stretching | 1180-1360 | 1180-1360 |
| CH₂ | Bending (scissoring) | 1440-1480 | 1440-1480 |
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a synthesized compound. For this compound, a reversed-phase HPLC method would typically be developed to separate it from any starting materials, byproducts, or impurities.
If the molecule is chiral, as many naturally occurring indolizidine alkaloids are, chiral HPLC is the method of choice for separating the enantiomers and determining the enantiomeric excess (ee) of a sample. nih.govnih.govchiralpedia.commdpi.comsigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral nitrogen-containing compounds. nih.govnih.gov The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers.
Table 4: Representative Chiral HPLC Conditions for the Separation of Indolizidine-type Alkaloids (Note: These are examples of conditions used for similar compounds and would require optimization for the target molecule.)
| Chiral Stationary Phase | Mobile Phase | Detection |
| Chiralpak AD (amylose derivative) | Hexane/Isopropanol | UV (e.g., 210 nm) |
| Chiralcel OD (cellulose derivative) | Heptane/Ethanol/Diethylamine | UV (e.g., 210 nm) |
| Crownpak CR(+) (crown ether) | Perchloric acid solution/Methanol | UV (e.g., 220 nm) |
Theoretical and Computational Chemistry of 2,3,5,6 Tetrahydroindolizin 7 1h One
Electronic Structure and Bonding Analysis using Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the electronic structure and bonding characteristics of molecules like 2,3,5,6-tetrahydroindolizin-7(1H)-one. While specific studies on this exact molecule are not extensively documented in publicly available literature, the principles of quantum chemistry allow for a theoretical exploration of its properties. Methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed for such analyses.
A computational analysis would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of the atoms. From this optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule. In this compound, the carbonyl oxygen of the lactam ring is expected to be a region of high electron density, making it a potential site for electrophilic attack.
Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into the bonding within the molecule. This method can quantify the delocalization of electron density between filled and empty orbitals, which is crucial for understanding the stability and reactivity of the compound. For the indolizinone core, NBO analysis would likely reveal significant resonance stabilization involving the lone pair of the nitrogen atom and the pi-system of the enone moiety.
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the reactivity of the molecule. The energy and spatial distribution of the HOMO and LUMO can indicate the most probable sites for nucleophilic and electrophilic attack, respectively. For this compound, the HOMO is likely to be located around the enamine part of the molecule, while the LUMO would be centered on the carbonyl carbon and the beta-carbon of the enone system.
Computational Mechanistic Investigations of Reaction Pathways
Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions involving this compound. Through methods like DFT, it is possible to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. This information is invaluable for understanding how the molecule is formed and how it reacts.
For instance, the synthesis of the tetrahydroindolizinone core could be studied computationally. A plausible synthetic route might involve an intramolecular cyclization reaction. Computational modeling could be used to compare different possible cyclization pathways, determining which is the most energetically favorable. By calculating the activation barriers for each step, researchers can predict the reaction conditions that would be most effective for the synthesis.
Furthermore, computational studies can elucidate the mechanisms of reactions where this compound acts as a reactant. For example, in a nucleophilic addition to the carbonyl group, computational modeling can reveal the trajectory of the incoming nucleophile and the geometry of the transition state. This level of detail is often difficult to obtain through experimental methods alone.
Prediction and Rationalization of Stereochemical Outcomes
Many synthetic routes leading to molecules like this compound can result in the formation of stereoisomers. Computational methods are highly effective in predicting and rationalizing the stereochemical outcomes of such reactions. By calculating the energies of the different possible transition states leading to each stereoisomer, it is possible to predict which product will be favored.
For example, if a chiral catalyst is used in the synthesis, computational docking studies can be performed to understand how the substrate interacts with the catalyst. These studies can reveal the specific non-covalent interactions that are responsible for the stereoselectivity of the reaction. By identifying the key interactions, it is possible to design more effective catalysts that can lead to higher enantiomeric excesses.
In cases where the stereochemistry is determined by a diastereoselective reaction, computational modeling can be used to calculate the energies of the different diastereomeric transition states. The energy difference between these transition states can be related to the diastereomeric ratio of the products, providing a quantitative prediction of the reaction outcome.
Molecular Dynamics and Conformational Search Algorithms
This compound is a flexible molecule with multiple rotatable bonds. Understanding its conformational landscape is crucial for predicting its biological activity and physical properties. Molecular dynamics (MD) simulations and conformational search algorithms are the primary computational tools used for this purpose.
MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the different conformations that are accessible at a given temperature. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them.
Conformational search algorithms, such as Monte Carlo methods or systematic searches, can also be used to identify the low-energy conformations of the molecule. These methods generate a large number of different conformations and then use an energy function to rank them in terms of their stability. The results of a conformational search can be used to create a comprehensive map of the molecule's conformational space.
In Silico Modeling of Molecular Interactions and Binding Sites
If this compound is being investigated as a potential drug candidate, in silico modeling techniques can be used to predict its interactions with biological targets, such as proteins or enzymes. Molecular docking is a widely used method for this purpose. In a docking simulation, the molecule is placed in the binding site of the target protein, and its binding affinity is estimated using a scoring function.
These simulations can predict the preferred binding mode of the molecule and identify the key amino acid residues that are involved in the interaction. This information is invaluable for structure-based drug design, as it can guide the modification of the molecule to improve its binding affinity and selectivity.
In addition to docking, MD simulations of the protein-ligand complex can provide a more detailed understanding of the binding process. These simulations can reveal how the binding of the ligand affects the dynamics of the protein and can be used to calculate the binding free energy, which is a more accurate measure of the binding affinity than the scores provided by docking programs.
Advanced Research Applications and Utility of the 2,3,5,6 Tetrahydroindolizin 7 1h One Scaffold in Chemical Science
Strategic Building Blocks in Complex Organic Synthesis
The inherent structural features of the tetrahydroindolizinone scaffold make it an invaluable chiral building block for the construction of more complex molecular architectures. Its utility is particularly evident in the total synthesis of natural products and the generation of compound libraries for biological screening.
The indolizidine skeleton is a common structural motif found in a wide array of alkaloids isolated from diverse natural sources, constituting a significant portion of known alkaloids. nih.gov The tetrahydroindolizinone core is a frequent precursor in the enantioselective synthesis of these complex natural products. Synthetic chemists have developed numerous strategies to access these molecules, often leveraging the indolizinone framework as a key intermediate.
The versatility of the indolizinone scaffold extends to the synthesis of other indolizidine alkaloids. For instance, enantioselective total syntheses of alkaloids like (-)-205A, (-)-235B, and trans-209D have been successfully developed. acs.orgnih.govacs.org The synthesis of trans-209D, for example, was accomplished in 13 steps starting from (S)-N-Boc-baikiain. acs.orgnih.gov
Table 1: Examples of Natural Product Total Synthesis Utilizing Indolizinone-Related Scaffolds
| Natural Product | Key Synthetic Strategy | Starting Material (if mentioned) | Reference |
| (±)-Tashiromine | Olefin cross-metathesis and intramolecular allylsilane addition to an N-acyliminium ion. | Succinimide | nih.govnih.govresearchgate.net |
| (-)-Tashiromine | Ring-closing metathesis. | L-proline | researchgate.net |
| Indolizidine trans-209D | Stereocontrolled synthesis from a chiral starting material. | (S)-N-Boc-baikiain | acs.orgnih.gov |
| Indolizidine (-) 237A | Diastereoselective reduction of a heterocyclic enamine. | Not specified | capes.gov.br |
| (-)-205A & (-)-235B | Enantioselective total synthesis. | Not specified | acs.org |
The tetrahydroindolizinone scaffold is a "privileged structure" in medicinal chemistry, readily lending itself to modification for the exploration of structure-activity relationships (SAR). nih.govnih.gov By systematically altering substituents on the core, researchers can probe interactions with biological targets and optimize pharmacological properties.
A significant example is the development of a new class of potent neurokinin-1 (NK1) receptor antagonists based on a tetrahydroindolizinone core. nih.gov These compounds showed improved functional activity over earlier lead structures. Detailed SAR studies focusing on the 7-position of the scaffold guided the optimization of these antagonists. nih.gov
The indolizine (B1195054) framework has also been employed to generate inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov Researchers synthesized two series of derivatives, naphthoindolizines and indolizinoquinoline-5,12-diones, and evaluated their IDO1 inhibitory activity. nih.gov The resulting SAR data identified compounds with potent enzymatic and cell-based activity. nih.gov
Furthermore, the introduction of fluorine atoms into the indolizidine scaffold has been explored to create analogues with enhanced properties. nih.gov Fluorine can improve metabolic stability, membrane permeability, and pharmacokinetic profiles. nih.gov An enantioselective synthesis of fluorinated indolizidinone derivatives was developed, providing access to novel analogues for further biological evaluation. nih.gov
Table 2: SAR Insights from Tetrahydroindolizinone Analogues
| Target | Scaffold Modification | Key SAR Finding | Reference |
| NK1 Receptor | Substitution at the 7-position of the tetrahydroindolizinone core. | Modifications at this position significantly impact functional activity and in vivo properties. | nih.gov |
| IDO1 Enzyme | Creation of naphthoindolizine and indolizinoquinoline-5,12-dione derivatives. | The nature of the fused ring system and its substituents dictates inhibitory potency and selectivity over TDO. | nih.gov |
| General Biological Activity | Introduction of fluorine atoms into the indolizidine scaffold. | Fluorination can enhance pharmacological properties such as metabolic stability and membrane permeability. | nih.gov |
Design and Synthesis of Novel Chemical Probes and Tools
While direct examples of 2,3,5,6-tetrahydroindolizin-7(1H)-one being used as a standalone chemical probe are not prominent, its derivatives serve as valuable tools for studying biological systems. The development of fluorinated analogues, for instance, provides a potential route to probes for ¹⁹F NMR studies, allowing for the investigation of ligand-protein interactions in a complex biological milieu without the background noise typical of ¹H NMR. nih.gov
Moreover, the indolizidine alkaloids themselves, synthesized from indolizinone precursors, have been used to investigate receptor interactions. For example, indolizidines have been studied as inhibitors of the binding of radiolabeled probes to the nicotinic acetylcholine (B1216132) receptor (AChR), helping to map the binding site and understand the contribution of hydrophobic interactions. acs.org These studies, while not using the indolizinone as the probe itself, demonstrate the utility of the scaffold in creating molecules that can probe biological function.
Contributions to Novel Synthetic Methodologies and Reaction Development
The pursuit of efficient routes to the this compound core and its derivatives has spurred innovation in synthetic methodology. These efforts not only provide access to the target scaffold but also contribute broadly applicable reactions to the field of organic chemistry.
One novel method involves the intramolecular coupling of enynes to afford 2,3-dihydro-7(1H)-indolizinones. researchgate.net This reaction utilizes reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) and catecholborane, followed by treatment with alkaline silver nitrate, to construct the bicyclic system. researchgate.net
Another significant contribution is the enantioselective intramolecular aza-Michael reaction for synthesizing fluorinated indolizidinone derivatives. nih.gov This process is catalyzed by a chiral phosphoric acid and is followed by subsequent transformations including methylenation and ring-closing metathesis (RCM) to yield the final products with excellent enantioselectivity. nih.gov
The synthesis of the alkaloid tashiromine has also been a platform for methodological development. The use of olefin cross-metathesis to create a key functionalized allylsilane intermediate, which then undergoes an electrophile-induced ring-closure, showcases a modern and efficient approach to constructing the indolizidine framework with high stereocontrol. nih.govnih.govthieme-connect.de
Role in Ligand Design and Receptor Interaction Studies for Chemical Research
The rigid bicyclic structure of the tetrahydroindolizinone scaffold makes it an excellent platform for designing ligands with high affinity and specificity for biological receptors. nih.gov By orienting substituents in well-defined vectors, the scaffold allows for precise probing of receptor binding pockets. nih.govwhitesscience.com
The successful design of potent NK1 receptor antagonists based on the tetrahydroindolizinone core is a prime example of its application in ligand design. nih.gov A lead compound from this series, compound 40, exhibited high binding affinity for the NK1 receptor, good selectivity over other neurokinin receptors, and promising properties in in vivo models. nih.gov
Similarly, the development of indolizinoquinoline-5,12-dione derivatives as inhibitors of the enzyme IDO1 demonstrates the power of scaffold-based drug design. nih.gov These compounds were designed to interact with the active site of IDO1, an important target for cancer immunotherapy, and showed significant inhibitory potency. nih.gov The study of how these ligands interact with their target receptors provides valuable insights for the rational design of future therapeutic agents. nih.gov The indole (B1671886) scaffold, a close relative, is widely recognized for its ability to be exploited in creating drug-like molecules for a range of pharmacological targets. mdpi.com
Q & A
Q. Advanced Research Focus
- Northern aromatic ring : Electron-donating groups (e.g., methoxy) enhance cytotoxicity, likely via π-stacking interactions .
- Southern heteroaromatic substitution : Pyridyl or imidazolyl groups at C3 improve Factor XIa inhibition (patented derivatives show IC₅₀ < 100 nM) .
- Core rigidity : Spirocyclic derivatives (e.g., pyran-fused indolizidinones) increase metabolic stability, as evidenced by in vitro microsomal assays .
What methodologies are recommended for designing indolizidinone-based inhibitors of coagulation factors?
Advanced Research Focus
Rational design involves:
Docking studies : Target Factor XIa’s S1 pocket with imidazole or pyridine substituents .
In vitro assays : Measure thrombin generation inhibition (TGI) in plasma models.
Metabolic profiling : Assess stability in liver microsomes (e.g., human CYP3A4/5 isoforms) .
Patented 3-(1H-imidazol-2-yl) derivatives exemplify this approach, achieving >80% TGI at 1 µM .
How can chemiluminescence (CL) assays be applied to study indolizidinone degradation pathways?
Advanced Research Focus
CL assays detect reactive intermediates (e.g., semiquinone radicals) during Fenton-driven degradation. For tetrachlorophenol analogs, hydroxyl radicals generate quinone-dioxetanes, emitting CL at 450–600 nm . Calibrate CL intensity against HPLC-quantified degradation products (e.g., 2,3,5,6-tetrachloroquinone) to correlate mechanistic pathways .
How can researchers resolve contradictions in substitution tolerance at the C6 position?
Advanced Research Focus
Contradictions arise from steric vs. electronic effects:
- Steric hindrance : Bulky groups at C6 reduce yields in Pd-catalyzed arylation .
- Electronic activation : Electron-withdrawing groups (e.g., cyano) enhance reactivity in cyclization but destabilize intermediates .
Use DFT calculations to model transition states and prioritize substitutions (e.g., meta-substituted aryl groups) .
What challenges arise when scaling up indolizidinone synthesis for preclinical studies?
Advanced Research Focus
Key challenges include:
- Purification : Prep-TLC or HPLC is required for spirocyclic derivatives (e.g., 5–10 mg scale) .
- Catalyst loading : Reduce Pd(OAc)₂ to <5 mol% via ligand optimization (e.g., X-Phos) .
- Solvent recovery : Implement dioxane/DCM recycling to minimize waste .
What in vivo models are suitable for evaluating indolizidinone pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
